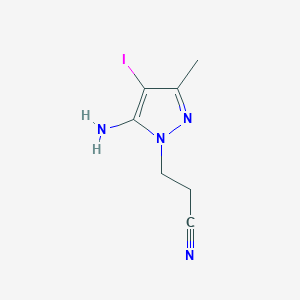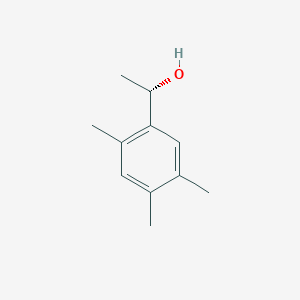
(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol, also known as 2,4,5-trimethylphenyl ethan-1-ol or TMPE, is a monoterpene alcohol found in many essential oils. TMPE has a wide range of applications in the food, pharmaceutical, and cosmetics industries. It is used as a flavoring agent, preservative, and fragrance component, as well as an intermediate in the synthesis of more complex molecules. In addition, TMPE has been studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and antifungal activities.
Applications De Recherche Scientifique
TMPE has been studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and antifungal activities. In addition, TMPE has been investigated for its ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
Mécanisme D'action
The exact mechanism of action of TMPE is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It is also thought to possess anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines and enzymes. Additionally, TMPE may modulate the immune system by stimulating the production of immunomodulatory molecules.
Biochemical and Physiological Effects
TMPE has been shown to possess anti-inflammatory, antioxidant, and antifungal properties. In addition, it has been investigated for its potential to modulate the immune system, reduce inflammation, and protect against oxidative stress. In animal models, TMPE has been shown to reduce inflammation and reduce the severity of allergic reactions. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TMPE in lab experiments include its availability, low cost, and ease of synthesis. Additionally, TMPE is a safe and non-toxic compound, making it suitable for use in a variety of experiments. The main limitation of using TMPE in experiments is its relatively low solubility in water, which can limit its effectiveness in certain applications.
Orientations Futures
The future directions for research on TMPE include further investigation into its potential therapeutic properties, such as its ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. Additionally, further research is needed to understand the exact mechanism of action of TMPE and its potential to inhibit the growth of certain cancer cell lines. Additionally, research is needed to investigate the potential of TMPE as an ingredient in food, pharmaceutical, and cosmetic products. Finally, research is needed to investigate the potential of TMPE as a preservative or flavoring agent.
Méthodes De Synthèse
TMPE can be synthesized from the reaction of trimethylphenol (TMP) and ethylene oxide (EO). The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (NaOH). The reaction is highly exothermic and proceeds with high yields. The product, TMPE, can then be isolated by distillation.
Propriétés
IUPAC Name |
(1R)-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNQTUDBNSWTI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)
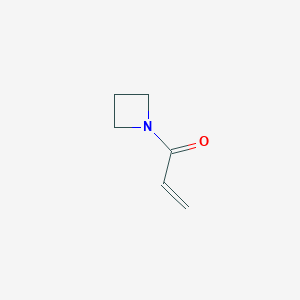
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)


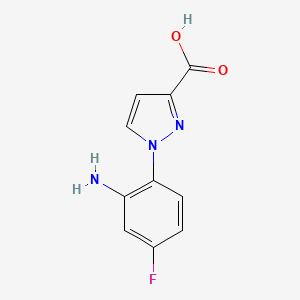
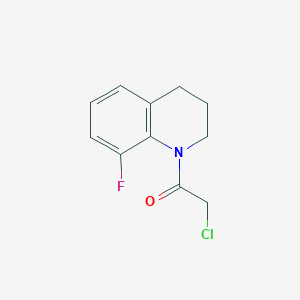
![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)
